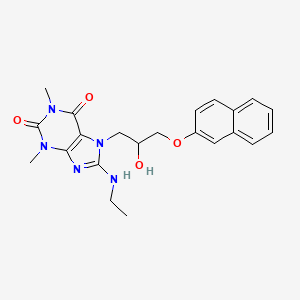

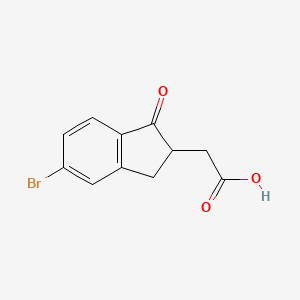

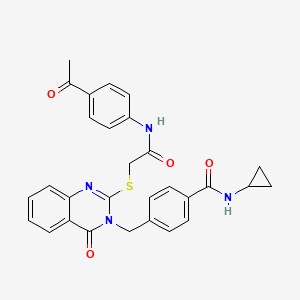

1-(3-(3,4-二氢异喹啉-2(1H)-基)吡咯啉-1-基)-3-(苯基硫代)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is related to the chemical family of isoquinolines, which are important intermediates in organic synthesis and have various applications in medicinal chemistry and material science. Isoquinoline derivatives, including the subject compound, are synthesized through different methodologies focusing on the cyclization and functionalization of specific precursors.

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds involves novel processes and improvements in yield and purity. For example, a method was developed for the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with an overall yield of 53% from phenethylamine, using a mixture of P2O5/POCl3 instead of P2O5 alone as the dehydrating agent (Ta, 2013). Additionally, non-cyanide synthesis methods for related compounds highlight innovative approaches to isoquinoline derivatives, emphasizing eco-friendlier alternatives (Kopchuk et al., 2017).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized through various methods, including X-ray crystallography for mesoionic compounds derived from isoquinolinium ylides (Seifi et al., 2015). These studies provide insight into the three-dimensional arrangement of atoms within these molecules, crucial for understanding their chemical behavior and reactivity.

Chemical Reactions and Properties

Isoquinoline derivatives undergo a range of chemical reactions, including dehydrogenation, where pyrrolidin-2-yl groups are lost, illustrating the versatility and reactivity of these compounds (Mahboobi et al., 1994). Lewis acid-catalyzed reactions also highlight the synthetic utility of these derivatives in forming pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).

Physical Properties Analysis

While specific studies on the physical properties of "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one" are not directly available, related research on isoquinoline derivatives can provide insights into solubility, melting points, and crystalline structure, which are critical for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as their reactivity with various chemical agents, stability under different conditions, and potential for further functionalization, are essential for their application in synthesis and drug development. Studies on the reactivity of these compounds with Lewis acids, and their binding affinity in biological systems, offer a glimpse into their versatile chemical nature (Zhou et al., 2012).

科学研究应用

C-H Functionalization of Cyclic Amines

该化合物在环状胺的C-H官能化中发挥着关键作用,使其能够与α,β-不饱和羰基化合物进行氧化还原-环化反应。该过程产生共轭偶氮甲基叶立德,随后发生电环化反应,生成环融合吡咯烯,这是合成吡咯和吡咯啉等各种有机分子的关键中间体,包括(Kang et al., 2015)。

六氢吡咯-异喹啉的不对称合成

该化合物在六氢吡咯-异喹啉的不对称合成中起着关键作用,这是一个涉及有机催化的三组分反应过程。这类化合物存在于展示显著生物活性的天然生物碱家族中,突显了这种合成途径在药物化学中的重要性(Fraile et al., 2012)。

四氢异喹啉衍生物的合成

该化合物作为四氢异喹啉衍生物合成的重要中间体,展示了一种改进这些化合物总产量和纯度的新颖过程,这对于进一步的有机合成和潜在的药理应用至关重要(Ta, 2013)。

荧光研究和OLED应用

在材料科学领域,特别是在有机发光二极管(OLED)的发展中,该化合物的衍生物已被研究其荧光性能。例如,环金属铱配合物表现出高效的红色荧光,使其适用于OLED的使用,表明该化合物在推动显示技术方面发挥着作用(Tsuboyama et al., 2003)。

氨基C-H官能化的氧化还原中性

另一个应用涉及与环状胺(如吡咯啉和四氢异喹啉(THIQ))的氧化还原中性α-酰胺化和同时N-烷基化,代表了Ugi反应的一种新变体。这种方法突显了该化合物通过高效和创新的合成途径创造复杂有机结构的多功能性(Zhu & Seidel, 2016)。

属性

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c25-22(12-15-26-21-8-2-1-3-9-21)24-14-11-20(17-24)23-13-10-18-6-4-5-7-19(18)16-23/h1-9,20H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSTTDMQZXBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)